molecular formula C11H22N3O4PS3 B12004515 Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide CAS No. 72542-61-1

Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide

Cat. No.: B12004515
CAS No.: 72542-61-1
M. Wt: 387.5 g/mol
InChI Key: GPDLCQIVQQFXGE-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide is a complex organic compound with a molecular formula of C16H30N3O4PS3 and a molecular weight of 455.596 g/mol. This compound is characterized by its unique structure, which includes a dioxaphosphorinan ring, a thioamide group, and a methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide involves several steps. . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the thioamide group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the dioxaphosphorinan ring can interact with various biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide can be compared with similar compounds such as:

    Ethanimidothioic acid, N-(((((5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide: This compound has a similar structure but differs in the substitution pattern on the dioxaphosphorinan ring.

    2,3-Dihydro-2,3-dimethyl-7-benzofuryl N-[(phosphinyl)amino]thio- and N-[(phosphinothioyl)amino]thio- methylcarbamates: These compounds are also phosphorinan derivatives but have different functional groups and biological activities.

Properties

CAS No.

72542-61-1

Molecular Formula

C11H22N3O4PS3

Molecular Weight

387.5 g/mol

IUPAC Name

methyl (1Z)-N-[methyl-[propan-2-yl-(2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)amino]sulfanylcarbamoyl]oxyethanimidothioate

InChI

InChI=1S/C11H22N3O4PS3/c1-9(2)14(19(20)16-7-6-8-17-19)22-13(4)11(15)18-12-10(3)21-5/h9H,6-8H2,1-5H3/b12-10-

InChI Key

GPDLCQIVQQFXGE-BENRWUELSA-N

Isomeric SMILES

CC(C)N(P1(=S)OCCCO1)SN(C)C(=O)O/N=C(/C)\SC

Canonical SMILES

CC(C)N(P1(=S)OCCCO1)SN(C)C(=O)ON=C(C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.